
((R)-3-Dimethylamino-pyrrolidin-1-yl)-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(®-3-Dimethylamino-pyrrolidin-1-yl)-acetic acid: is a chiral compound with a pyrrolidine ring substituted with a dimethylamino group and an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (®-3-Dimethylamino-pyrrolidin-1-yl)-acetic acid typically involves the reaction of pyrrolidine with dimethylamine and a suitable acetic acid derivative. One common method is the reductive amination of pyrrolidine with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out in an organic solvent like methanol or ethanol under mild conditions.
Industrial Production Methods: Industrial production of (®-3-Dimethylamino-pyrrolidin-1-yl)-acetic acid may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
化学反応の分析
Types of Reactions: (®-3-Dimethylamino-pyrrolidin-1-yl)-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide in an organic solvent.
Major Products Formed:
Oxidation: N-oxides of (®-3-Dimethylamino-pyrrolidin-1-yl)-acetic acid.
Reduction: Secondary amines derived from the reduction of the dimethylamino group.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: (®-3-Dimethylamino-pyrrolidin-1-yl)-acetic acid is used as a building block in organic synthesis, particularly in the synthesis of chiral compounds and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies and as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, (®-3-Dimethylamino-pyrrolidin-1-yl)-acetic acid is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of (®-3-Dimethylamino-pyrrolidin-1-yl)-acetic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist at neurotransmitter receptors, modulating their activity and influencing neurological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
(®-3-Dimethylamino-pyrrolidin-1-yl)-propionic acid: Similar structure with a propionic acid moiety instead of acetic acid.
(®-3-Dimethylamino-pyrrolidin-1-yl)-butyric acid: Contains a butyric acid moiety, leading to different chemical and biological properties.
Uniqueness: (®-3-Dimethylamino-pyrrolidin-1-yl)-acetic acid is unique due to its specific combination of a pyrrolidine ring, dimethylamino group, and acetic acid moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
特性
分子式 |
C8H16N2O2 |
|---|---|
分子量 |
172.22 g/mol |
IUPAC名 |
2-[(3R)-3-(dimethylamino)pyrrolidin-1-yl]acetic acid |
InChI |
InChI=1S/C8H16N2O2/c1-9(2)7-3-4-10(5-7)6-8(11)12/h7H,3-6H2,1-2H3,(H,11,12)/t7-/m1/s1 |
InChIキー |
HWZGMQHONNQZJK-SSDOTTSWSA-N |
異性体SMILES |
CN(C)[C@@H]1CCN(C1)CC(=O)O |
正規SMILES |
CN(C)C1CCN(C1)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


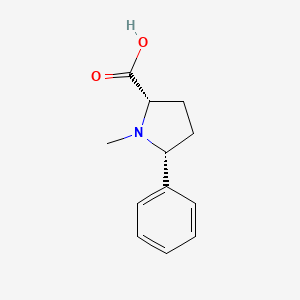
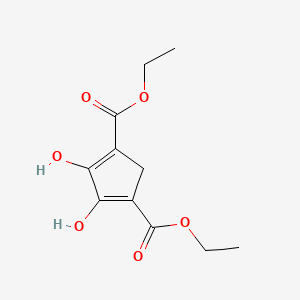
![3-Bromo-7-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B15051946.png)
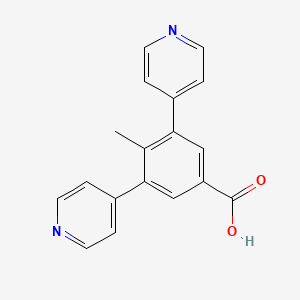
![{6-Methylimidazo[1,2-a]pyridin-8-yl}boronic acid](/img/structure/B15051959.png)
amine](/img/structure/B15051962.png)

![((2,7-Bis(2-ethylhexyl)-1,3,6,8-tetraoxo-1,2,3,6,7,8-hexahydrobenzo[lmn][3,8]phenanthroline-4,9-diyl)bis(azanetriyl))tetrakis(ethane-2,1-diyl) tetrabenzoate](/img/structure/B15051970.png)
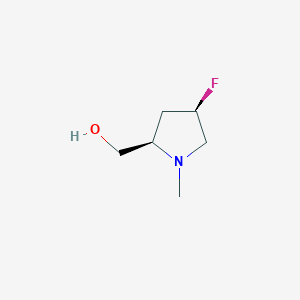
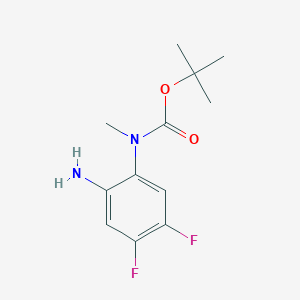

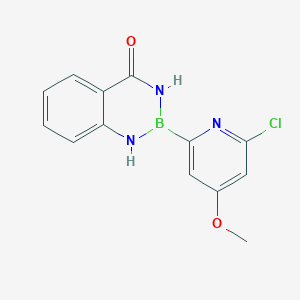
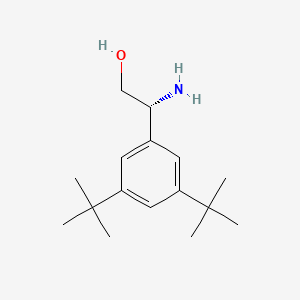
![Cis-3-azabicyclo[3,3,0]oct-2-ene](/img/structure/B15052026.png)
